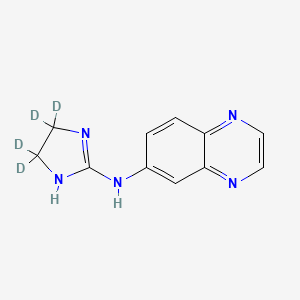

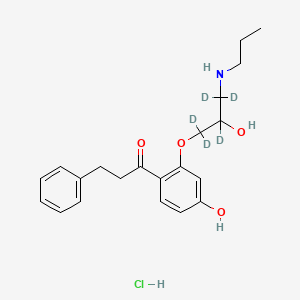

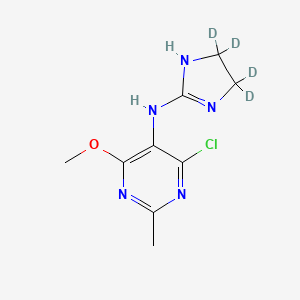

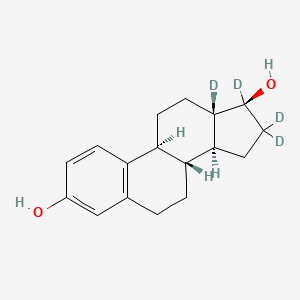

Moxonidine-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Moxonidine-d4 is a deuterium-labeled analog of moxonidine, a new-generation centrally acting antihypertensive drug. Moxonidine is primarily used to treat mild to moderate essential hypertension, especially in cases where other antihypertensive agents such as thiazides, beta-blockers, ACE inhibitors, and calcium channel blockers are not appropriate or effective . This compound is used in analytical method development, method validation, and quality control applications for the commercial production of moxonidine .

Preparation Methods

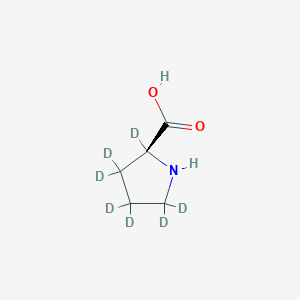

The synthesis of Moxonidine-d4 involves the incorporation of deuterium atoms into the moxonidine molecule. The chemical name of this compound is 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)-6-methoxy-2-methylpyrimidin-5-amine . The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired deuterium labeling. Industrial production methods for this compound are similar to those used for moxonidine, with additional steps to introduce deuterium atoms .

Chemical Reactions Analysis

Moxonidine-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reactions with halogenating agents . The major products formed from these reactions include dehydrogenated moxonidine, hydroxymethyl-moxonidine, hydroxy-moxonidine, and dihydroxy-moxonidine .

Scientific Research Applications

Moxonidine-d4 is widely used in scientific research for various applications, including:

Mechanism of Action

Moxonidine-d4 exerts its effects by acting as a selective agonist at the imidazoline receptor subtype 1 (I1) and alpha-2-adrenergic receptors . These receptors are located in the rostral ventrolateral medulla of the central nervous system, where they regulate sympathetic nervous system activity. By binding to these receptors, this compound decreases sympathetic outflow, leading to a reduction in blood pressure . Additionally, this compound may promote sodium excretion, improve insulin resistance, and protect against hypertensive target organ damage .

Comparison with Similar Compounds

Moxonidine-d4 is similar to other centrally acting antihypertensive agents, such as clonidine and rilmenidine. it has a higher selectivity for the imidazoline I1 receptor compared to clonidine, which binds to both imidazoline and alpha-2-adrenergic receptors with near equal affinity . This higher selectivity results in fewer side effects related to alpha-2-adrenergic receptor activation, such as sedation and dry mouth . Other similar compounds include guanabenz and methyldopa, which also act on central nervous system receptors to reduce blood pressure .

Properties

Molecular Formula |

C9H12ClN5O |

|---|---|

Molecular Weight |

245.70 g/mol |

IUPAC Name |

4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine |

InChI |

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i3D2,4D2 |

InChI Key |

WPNJAUFVNXKLIM-KHORGVISSA-N |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(N=C(N=C2Cl)C)OC)([2H])[2H])[2H] |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)